![molecular formula C8H16O2 B14184206 (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol CAS No. 922724-79-6](/img/structure/B14184206.png)
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is an organic compound with a unique structure that includes a butanol backbone substituted with a methyl group and a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol typically involves the reaction of a suitable butanol derivative with a prop-2-en-1-yloxy group. One common method is the nucleophilic substitution reaction where a butanol derivative reacts with an allyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-en-1-yloxy group can be reduced to form a saturated ether.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the hydroxyl group, followed by reaction with an appropriate electrophile.
Major Products
Oxidation: Formation of 2-methyl-4-[(prop-2-en-1-yl)oxy]butanal or 2-methyl-4-[(prop-2-en-1-yl)oxy]butanone.
Reduction: Formation of 2-methyl-4-[(prop-2-en-1-yl)oxy]butane.
Substitution: Formation of various substituted butanol derivatives depending on the electrophile used.
Scientific Research Applications
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the prop-2-en-1-yloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
- Donor–acceptor conjugated polymers based on 4-(4-((2-ethylhexyl)oxy)phenyl)-4H-dithieno[3,2-b:2′,3′-d]pyrrole
Uniqueness
(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
922724-79-6 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(2R)-2-methyl-4-prop-2-enoxybutan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-3-5-10-6-4-8(2)7-9/h3,8-9H,1,4-7H2,2H3/t8-/m1/s1 |
InChI Key |
NBFFJUBLMVGICW-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CCOCC=C)CO |
Canonical SMILES |
CC(CCOCC=C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


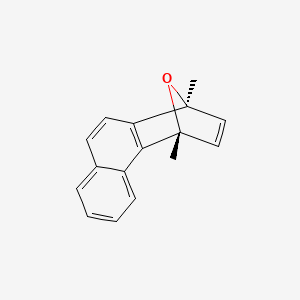
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
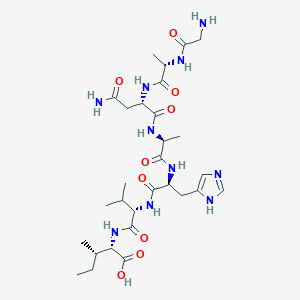
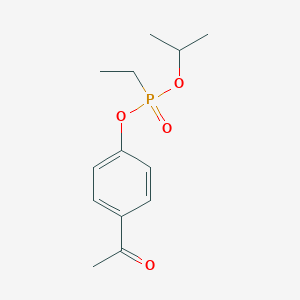
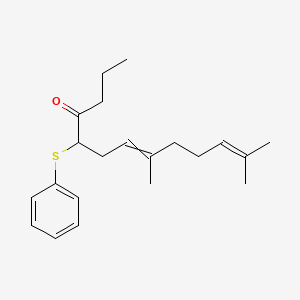
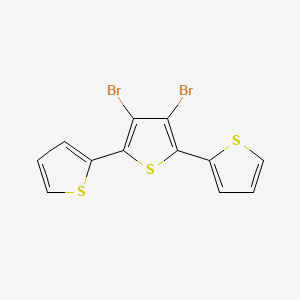

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)



